![molecular formula C22H21NO3 B11158976 3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11158976.png)
3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that combines elements of benzyl, chromeno, and oxazin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one include:
- 3-(4-Methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
- 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 3-benzyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a member of the oxazine class of compounds and has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a complex arrangement that contributes to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Research on related benzazepines shows that certain derivatives can induce apoptosis in human promyelotic leukemia HL-60 cells. The structure-activity relationship (SAR) indicates that modifications in the benzazepine framework can enhance cytotoxicity significantly .
Neuroprotective Effects
Compounds with similar structural motifs have been researched for their neuroprotective capabilities. The following mechanisms have been observed:
- Radical Scavenging : Certain analogs demonstrated the ability to scavenge free radicals effectively. This is crucial for protecting neuronal cells from oxidative stress-related damage .
- Inhibition of Neurotoxicity : Some studies suggest that these compounds may inhibit neurotoxic pathways linked to neurodegenerative diseases.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Compounds in this class have shown activity against various bacterial strains and fungi:
- Mechanism of Action : The interactions with microbial cell membranes and inhibition of vital enzymatic pathways are hypothesized mechanisms through which these compounds exert their effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of such compounds. Key observations include:
Structural Feature | Effect on Activity |
---|---|
Presence of benzyl group | Enhances lipophilicity and cellular uptake |
Substituents on oxazine ring | Modulate receptor binding affinity |
Hydroxyl groups | Influence antioxidant properties |
Case Studies
- Cytotoxicity in Cancer Models : A study demonstrated that a related compound showed cytotoxic effects comparable to established chemotherapeutics when tested against breast cancer cell lines .
- Neuroprotective Studies : In vitro assays indicated that certain derivatives could protect against glutamate-induced toxicity in neuronal cultures .
Properties
Molecular Formula |
C22H21NO3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-benzyl-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C22H21NO3/c24-22-18-9-5-4-8-16(18)17-10-11-20-19(21(17)26-22)13-23(14-25-20)12-15-6-2-1-3-7-15/h1-3,6-7,10-11H,4-5,8-9,12-14H2 |
InChI Key |
JUJZAJOOKRHRSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)CC5=CC=CC=C5)OC2=O |
Origin of Product |
United States |
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